3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol
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Overview
Description
3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol is a chemical compound with the molecular formula C14H20N2O It is known for its unique structure, which includes an indolin-4-ol core linked to a 1-methylpyrrolidin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol typically involves the reaction of indolin-4-ol with 1-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indolin-4-ol core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-4-ol derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-((1-Methylpyrrolidin-2-yl)methyl)indole
- 3-((1-Methylpyrrolidin-2-yl)methyl)indoline
- 3-((1-Methylpyrrolidin-2-yl)methyl)indol-5-ol
Uniqueness
3-((1-Methylpyrrolidin-2-yl)methyl)indolin-4-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-[(1-methylpyrrolidin-2-yl)methyl]-2,3-dihydro-1H-indol-4-ol |
InChI |
InChI=1S/C14H20N2O/c1-16-7-3-4-11(16)8-10-9-15-12-5-2-6-13(17)14(10)12/h2,5-6,10-11,15,17H,3-4,7-9H2,1H3 |
InChI Key |
IEZDBJGTSJCFTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC2CNC3=C2C(=CC=C3)O |
Origin of Product |
United States |
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